Oxalic acid;1-[2-(2-propan-2-yloxyphenoxy)ethyl]piperazine
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Overview
Description
Oxalic acid;1-[2-(2-propan-2-yloxyphenoxy)ethyl]piperazine is a compound that combines the properties of oxalic acid and a piperazine derivative. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of oxalic acid;1-[2-(2-propan-2-yloxyphenoxy)ethyl]piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may vary, but they often involve similar synthetic routes with optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Oxalic acid;1-[2-(2-propan-2-yloxyphenoxy)ethyl]piperazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, piperazine derivatives are known for their therapeutic properties, and this compound could be explored for its potential use in drug development . Additionally, it may have industrial applications, such as in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of oxalic acid;1-[2-(2-propan-2-yloxyphenoxy)ethyl]piperazine involves its interaction with molecular targets and pathways within cells. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Oxalic acid;1-[2-(2-propan-2-yloxyphenoxy)ethyl]piperazine can be compared with other similar compounds, such as oxalic acid derivatives and other piperazine-based molecules. Similar compounds include oxalyl chloride, disodium oxalate, and calcium oxalate . The uniqueness of this compound lies in its combination of oxalic acid and a piperazine derivative, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
oxalic acid;1-[2-(2-propan-2-yloxyphenoxy)ethyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.C2H2O4/c1-13(2)19-15-6-4-3-5-14(15)18-12-11-17-9-7-16-8-10-17;3-1(4)2(5)6/h3-6,13,16H,7-12H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVXAYZUHSTEBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCN2CCNCC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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